molecular formula C10H10N2O2 B2757316 Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1244029-51-3

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B2757316
CAS No.: 1244029-51-3
M. Wt: 190.202
InChI Key: LNMNFOZLNGOOGB-UHFFFAOYSA-N
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Description

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is likely scalable for industrial applications due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding acid. This functional group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-imidazo[1,2-a]pyridin-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMNFOZLNGOOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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